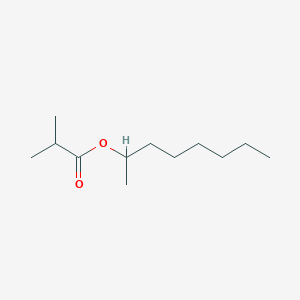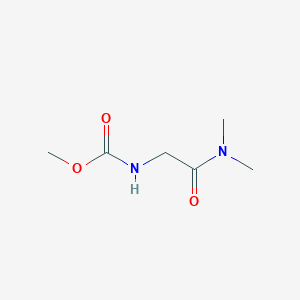
N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of a glycinamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-(Methoxycarbonyl)-N,N-dimethylglycinamide typically involves the reaction of glycine derivatives with methoxycarbonylating agents. One common method is the reaction of N,N-dimethylglycine with methyl chloroformate under basic conditions. The reaction proceeds as follows:
N,N-dimethylglycine+Methyl chloroformate→N 2 -(Methoxycarbonyl)-N,N-dimethylglycinamide+HCl
Industrial Production Methods: In an industrial setting, the production of N2-(Methoxycarbonyl)-N,N-dimethylglycinamide can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N2-(Methoxycarbonyl)-N,N-dimethylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield N,N-dimethylglycine and methanol.
Substitution: It can participate in nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: N,N-dimethylglycine and methanol.
Substitution: Various substituted glycinamides.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N2-(Methoxycarbonyl)-N,N-dimethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with active site residues. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects.
Comparación Con Compuestos Similares
N,N-Dimethylglycinamide: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.
Methoxycarbonylglycine: Contains a methoxycarbonyl group but lacks the dimethylamino functionality.
Uniqueness: N2-(Methoxycarbonyl)-N,N-dimethylglycinamide is unique due to the presence of both the methoxycarbonyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
84004-73-9 |
|---|---|
Fórmula molecular |
C6H12N2O3 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl N-[2-(dimethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)5(9)4-7-6(10)11-3/h4H2,1-3H3,(H,7,10) |
Clave InChI |
GVJXGKLGFONDEA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CNC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



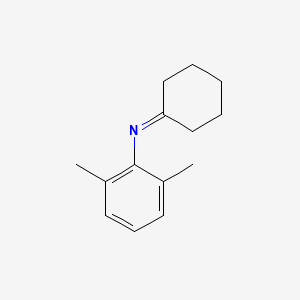
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)
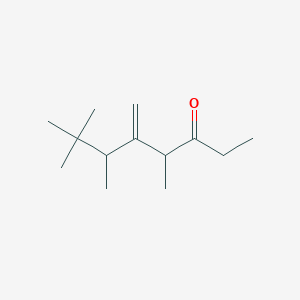
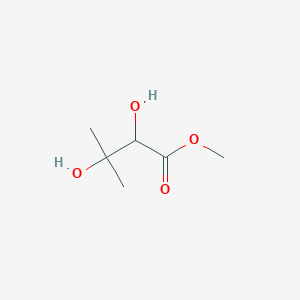

![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)

![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)

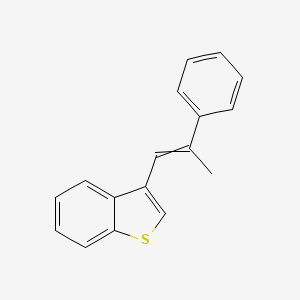
![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
